![molecular formula C15H13FIN3O B5593390 N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide
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Description
Synthesis Analysis
The synthesis of N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide derivatives typically involves condensation reactions between appropriate benzaldehydes and acetohydrazides. For instance, similar compounds, such as N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, have been synthesized by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl)acetohydrazide, showcasing the general approach for synthesizing such derivatives (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is typically confirmed through various analytical techniques, including MS, H-1 NMR, IR, and X-ray diffraction. For example, the mentioned compound was found to crystallize in a monoclinic system, with detailed unit cell dimensions and space group provided, highlighting the importance of X-ray crystallography in determining the precise molecular structure of such compounds (Li Wei-hua et al., 2006).
Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of compounds similar to N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide have been a subject of research. These studies typically involve reactions of specific aldehydes with acetohydrazides, confirmed through various spectroscopic methods including IR, NMR, and sometimes X-ray diffraction. For example, hydrazones synthesized from reactions involving fluorobenzaldehyde derivatives exhibit specific structural and electronic properties, confirmed through elemental analysis, MS, and spectroscopic techniques (Li Wei-hua et al., 2006).
Spectrochemical Sensing
Research into acylhydrazone derivatives has demonstrated their potential as spectrochemical sensors, particularly for detecting specific anions. Studies have shown that certain acylhydrazones exhibit a pronounced response towards fluoride ions, with their binding affinity and specificity explored through spectroscopic methods and theoretical calculations (Jemini Jose et al., 2018).
Anticancer Activities
The anticancer potential of hydrazone derivatives, including compounds structurally related to N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, has been investigated. These studies often focus on the synthesis of benzothiazole acylhydrazones and their evaluation against various cancer cell lines, exploring the impact of different substitutions on the BT scaffold to modulate antitumor properties (Derya Osmaniye et al., 2018).
Antimicrobial Activity
Compounds with a hydrazone moiety, similar to N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, have been synthesized and tested for their antimicrobial activities. These studies include the synthesis of chlorido-substituted hydrazone compounds and their evaluation against a range of bacteria and fungi, highlighting the influence of fluoro groups in the ligands on antibacterial activities (Lingjie He et al., 2018).
Nonlinear Optical Properties
The exploration of hydrazones for their nonlinear optical properties has also been a subject of scientific inquiry. Studies involving the synthesis of hydrazone derivatives and their evaluation using techniques like the z-scan method indicate their potential in optical device applications, such as optical limiters and switches (K. Naseema et al., 2010).
properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FIN3O/c16-14-4-2-1-3-11(14)9-19-20-15(21)10-18-13-7-5-12(17)6-8-13/h1-9,18H,10H2,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIQQEQNTSFZCT-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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